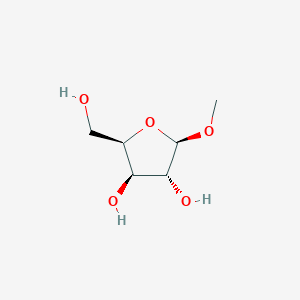

Methyl b-D-xylofuranoside

Description

Methyl β-D-xylofuranoside is a furanose derivative of D-xylose, where the anomeric hydroxyl group is replaced by a methoxy group in the β-configuration. This compound is structurally characterized by a five-membered furan ring with hydroxyl and hydroxymethyl substituents at positions 2, 3, and 4, and a methoxy group at the anomeric position (C1) . Its synthesis often involves regioselective acetylation or sulfonation reactions, as demonstrated in studies where 2-toluenesulfonyl methyl-D-xylofuranoside serves as a precursor for anhydromethyl-D-lyxoside . Nuclear magnetic resonance (NMR) data (e.g., $^{13}\text{C}$ and $^{1}\text{H}$) confirm its stereochemistry, with distinct signals for acetylated derivatives at δ 20.6–20.8 ppm (COCH$3$) and δ 55.5–55.6 ppm (OCH$3$) .

Properties

CAS No. |

1824-97-1 |

|---|---|

Molecular Formula |

C6H12O5 |

Molecular Weight |

164.16 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4+,5-,6-/m1/s1 |

InChI Key |

NALRCAPFICWVAQ-JGWLITMVSA-N |

SMILES |

COC1C(C(C(O1)CO)O)O |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H](O1)CO)O)O |

Canonical SMILES |

COC1C(C(C(O1)CO)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl b-D-xylofuranoside can be synthesized through the methylation of D-xylose. The process typically involves the use of methanol and an acid catalyst to facilitate the formation of the glycosidic bond. The reaction conditions often include heating the mixture to promote the reaction .

Industrial Production Methods: Industrial production of methyl beta-D-xylofuranoside follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl b-D-xylofuranoside undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

Reduction: The compound can be reduced to form different sugar alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like thionyl chloride and alkyl halides are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of methyl beta-D-xylofuranoside, such as methyl beta-D-xylopyranoside and other substituted furanosides .

Scientific Research Applications

Methyl b-D-xylofuranoside has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.

Biology: The compound is utilized in studies of carbohydrate metabolism and enzyme activity.

Medicine: Research into its potential therapeutic uses includes its role in drug delivery systems and as a precursor for antiviral and anticancer agents.

Mechanism of Action

The mechanism by which methyl beta-D-xylofuranoside exerts its effects involves its interaction with specific enzymes and receptors. The compound can act as a substrate for glycosidases, leading to the cleavage of the glycosidic bond and the release of D-xylose. This process is crucial in various metabolic pathways and can influence cellular functions and signaling .

Comparison with Similar Compounds

Structural Comparison

Methyl β-D-xylofuranoside belongs to the methyl furanoside family, which includes compounds like methyl β-D-ribofuranoside, methyl α-D-arabinofuranoside, and methyl α-D-mannofuranoside. Key structural differences arise from the configuration of hydroxyl groups and substituent positions:

Key Observations :

- Stereochemical Differences: Methyl β-D-xylofuranoside and β-D-ribofuranoside share the same molecular formula but differ in hydroxyl group positions (xylose vs. ribose backbone).

- Anomeric Configuration: Methyl α-D-arabinofuranoside adopts an α-configuration, altering its reactivity and biological interactions compared to β-anomers .

Physicochemical Properties

- Solubility: Methyl β-D-xylofuranoside exhibits moderate water solubility, comparable to ribofuranosides but lower than arabinofuranosides due to steric effects of substituents .

- Stability: All methyl furanosides are stable under anhydrous conditions but prone to hydrolysis in acidic or enzymatic environments.

Q & A

Ethical and technical pitfalls :

- Sample size justification : Use power analysis to ensure statistical validity in biological assays .

- Conflict of interest disclosure : Explicitly state funding sources for reagents or instrumentation .

Data Presentation Guidelines

- Tables : Include comparative yields, anomer ratios, and spectroscopic data (e.g., δ values for key protons) .

- Figures : Highlight reaction mechanisms or structural motifs using color-coded schematics, avoiding cluttered chemical structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.